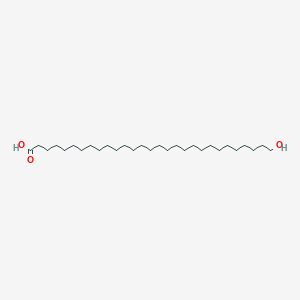

omega-Hydroxynonacosanoic acid

Description

Structure

2D Structure

Properties

Molecular Formula |

C29H58O3 |

|---|---|

Molecular Weight |

454.8 g/mol |

IUPAC Name |

29-hydroxynonacosanoic acid |

InChI |

InChI=1S/C29H58O3/c30-28-26-24-22-20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-21-23-25-27-29(31)32/h30H,1-28H2,(H,31,32) |

InChI Key |

WXHLLFGQTGAQDT-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCCCCCCCCCCCO)CCCCCCCCCCCCCC(=O)O |

Origin of Product |

United States |

Occurrence and Biological Distribution of Omega Hydroxynonacosanoic Acid

Detection in Other Biological Matrices

While absent or rare in cuticular waxes, very-long-chain omega-hydroxy acids are characteristic components of suberin, a complex lipophilic biopolymer found in specialized plant tissues. mdpi.commdpi.com Suberin provides insulation and protection in root endodermis, seed coats, and periderms of barks and tubers. mdpi.com The aliphatic domain of suberin is primarily composed of omega-hydroxy acids, α,ω-dicarboxylic acids, and fatty alcohols, with chain lengths typically exceeding 20 carbons. mdpi.com

Compositional analyses of suberin from various plants, including the model organism Arabidopsis thaliana, have identified a series of very-long-chain omega-hydroxy acids. nih.govnih.gov Studies have confirmed the presence of C22 (omega-hydroxydocosanoic acid) and C24 (omega-hydroxytetracosanoic acid) omega-hydroxy acids as significant monomers in the root and seed coat suberin of Arabidopsis. nih.govnih.gov The biosynthesis of these specific very-long-chain omega-hydroxy acids has been linked to the function of cytochrome P450 enzymes, particularly CYP86B1, which acts as a VLCFA ω-hydroxylase. nih.govnih.gov Although the suberin aliphatic monomer profile includes a range of long-chain fatty acids, direct detection of omega-hydroxynonacosanoic acid (C29) is not explicitly documented in these studies, which focus on the more abundant even-chain-length derivatives. nih.gov

Comparative Analysis of Long-Chain Omega-Hydroxy Acids Across Organisms

The occurrence and structure of long-chain omega-hydroxy acids vary significantly across different biological contexts and organisms. In plants, a clear distinction exists between the composition of cutin and suberin. Cutin, the polyester (B1180765) that forms the structural framework of the cuticle, is mainly composed of C16 and C18 omega-hydroxylated fatty acids. mdpi.com In contrast, suberin is characterized by a much higher proportion of very-long-chain ω-hydroxyacids, typically with chain lengths of C20 and greater. mdpi.commdpi.com

In other domains of life, such as the animal kingdom, the term "long-chain omega-hydroxy fatty acids" often refers to shorter, polyunsaturated molecules with critical roles in cell signaling. For example, omega-hydroxy metabolites of arachidonic acid (a C20 polyunsaturated fatty acid) are involved in inflammatory responses and other physiological processes. These are structurally distinct from the saturated, very-long-chain compounds that serve a structural role in plant tissues.

Ferns (pteridophytes) represent another interesting comparison, as they can synthesize intriguing long-chain polyunsaturated fatty acids like arachidonic acid (20:4n-6) and eicosapentaenoic acid (20:5n-3), showcasing different biosynthetic capabilities for long-chain fatty acids among terrestrial plants. researchgate.net This highlights a fundamental divergence: in plants, saturated very-long-chain omega-hydroxy acids are primarily static, structural components of protective barriers, whereas in other organisms, shorter, often unsaturated, omega-hydroxy acids can be dynamic signaling molecules.

Table 2: Comparative Distribution of Omega-Hydroxy Fatty Acids

| Organism/Matrix | Primary Chain Lengths | Saturation | Primary Function |

|---|---|---|---|

| Plant Cutin | C16, C18 | Saturated | Structural (Biopolymer) |

| Plant Suberin | >C20 (e.g., C22, C24) | Saturated | Structural (Biopolymer) |

| Animals | C20, C22 | Polyunsaturated | Cell Signaling |

| Ferns (Pteridophytes) | C20 | Polyunsaturated | Energy, Membranes |

Biosynthesis and Enzymatic Pathways of Omega Hydroxynonacosanoic Acid

Omega-Hydroxylation Mechanisms in Fatty Acid Metabolism

The final and defining step in the synthesis of omega-hydroxynonacosanoic acid is the introduction of a hydroxyl group at the omega (ω) position of the nonacosanoic acid molecule. This reaction is a classic example of fatty acid omega-hydroxylation, a metabolic pathway catalyzed by a specific class of enzymes. wikipedia.org This process is crucial not only for producing signaling molecules but also for catabolic pathways that metabolize excess fatty acids. medsciencegroup.com

Cytochrome P450 (CYP) monooxygenases are a large family of heme-containing enzymes that catalyze the oxidation of a wide variety of substrates. wikipedia.org Within this superfamily, the CYP4 family is particularly recognized for its role in the omega-hydroxylation of fatty acids. nih.gov These enzymes are found in various tissues, including the liver and kidney, and are integral to lipid homeostasis. frontiersin.org

Members of the CYP4 family, such as CYP4A, CYP4B, and CYP4F, exhibit a preference for fatty acids of different chain lengths. nih.gov Specifically, CYP4F subfamily members are known to ω-hydroxylate long-chain and very-long-chain fatty acids (C16-C26). wikipedia.orgnih.gov For instance, CYP4F22 has been identified as an ultra-long-chain fatty acid omega-hydroxylase, acting on fatty acyls from C28 to C36, which is critical for the biosynthesis of epidermal ceramides (B1148491) that form the skin's permeability barrier. uniprot.org Given that nonacosanoic acid is a C29 VLCFA, enzymes from the CYP4F subfamily are the likely catalysts for its terminal hydroxylation.

The CYP153A family, found primarily in bacteria, also demonstrates robust fatty acid ω-hydroxylase activity. nih.gov Enzymes like CYP153A from Marinobacter aquaeolei have a broad substrate range and can hydroxylate various fatty acids with high regioselectivity for the terminal position. nih.govrsc.org While bacterial in origin, these enzymes serve as important models for understanding the mechanism of omega-hydroxylation and have been engineered for biotechnological applications to produce ω-hydroxy fatty acids. nih.govgoogle.com

The general reaction involves the P450 enzyme binding the fatty acid substrate and, with the help of an electron transfer partner like NADPH-P450 reductase, activating molecular oxygen to insert one oxygen atom at the terminal methyl group, forming the hydroxyl group, while the other oxygen atom is reduced to water. wikipedia.org

Table 1: Key Cytochrome P450 Families in Fatty Acid Omega-Hydroxylation

| CYP450 Family | Primary Substrates | Typical Location | Key Function in FA Metabolism |

|---|---|---|---|

| CYP4A | Medium-chain fatty acids (C10-C16) nih.gov | Mammals (Liver, Kidney) frontiersin.org | ω-hydroxylation for subsequent β-oxidation nih.gov |

| CYP4F | Long-chain & Very-long-chain fatty acids (C16-C26) nih.gov | Mammals wikipedia.org | ω-hydroxylation of VLCFAs for specialized lipids (e.g., ceramides) and eicosanoid inactivation nih.govuniprot.org |

| CYP153A | Alkanes and Fatty acids (broad range) nih.gov | Bacteria nih.gov | ω-hydroxylation for hydrocarbon assimilation and production of valuable chemicals nih.govrsc.org |

The ability of cytochrome P450 enzymes to selectively hydroxylate the terminal (ω) carbon of a long aliphatic chain, while sparing the numerous chemically similar methylene (B1212753) (CH₂) groups, is a hallmark of their catalytic precision. This regioselectivity is dictated by the architecture of the enzyme's active site. nih.gov

For CYP4A1, a well-studied fatty acid ω-hydroxylase, the active site is proposed to be an elongated, tubular channel that accommodates the fatty acid chain. nih.gov This channel structure forces the substrate to align in a way that positions its terminal methyl group directly adjacent to the heme iron, the catalytic center where oxygen activation occurs. nih.gov This precise positioning ensures that the hydroxylation reaction occurs almost exclusively at the ω-carbon, with minimal formation of sub-terminal (ω-1, ω-2, etc.) products. mdpi.com Studies with various fatty acid analogs have shown that the enzyme is sensitive to the length and structure of the substrate, with lauric acid (C12) being an optimal substrate for many CYP4A enzymes. nih.govnih.gov However, CYP4F members are adapted to bind much longer chains, like nonacosanoic acid. nih.gov

The specificity of these enzymes is not absolute and can be influenced by the substrate's chain length. For example, while CYP4A11 is highly regioselective for the ω-position with its preferred medium-chain substrates, other P450s might show a mix of ω and ω-1 hydroxylation. medsciencegroup.commdpi.com In contrast, CYP153A enzymes from bacteria are noted for their extremely high ω-regioselectivity, often exceeding 95% for a range of fatty acid substrates. nih.gov The high regioselectivity of these enzymes is attributed to a hydrophobic channel that guides the substrate and the specific orientation of the fatty acid's carboxyl group with active site residues, ensuring the terminal methyl group is presented to the catalytic heme iron. nih.gov

Elongation Pathways for Very Long-Chain Fatty Acid Precursors

Nonacosanoic acid (C29) is a very-long-chain fatty acid (VLCFA), defined as a fatty acid with a chain length of 22 carbons or more. scispace.comoup.com The synthesis of such a long carbon chain is accomplished by a dedicated fatty acid elongation (FAE) system. This system takes shorter, common fatty acids, such as palmitic acid (C16:0) or stearic acid (C18:0), and extends them by adding two-carbon units in a cyclical process. biomolther.orgplos.org

The FAE machinery is an enzyme complex located in the endoplasmic reticulum (ER). frontiersin.orgnih.gov It performs a four-step cycle for each two-carbon addition:

Condensation: A β-ketoacyl-CoA synthase (KCS) catalyzes the initial rate-limiting step, condensing an acyl-CoA molecule with a two-carbon unit derived from malonyl-CoA. frontiersin.org The KCS enzyme is a key determinant of substrate specificity and the final chain length of the product. nih.gov Plants, for instance, have a large family of KCS genes, each with specific roles in producing VLCFAs of different lengths for various purposes like cuticular wax formation. frontiersin.orgnih.gov

Reduction: The resulting β-ketoacyl-CoA is then reduced to a β-hydroxyacyl-CoA by a β-ketoacyl-CoA reductase (KCR), using NADPH as the electron donor. frontiersin.orgbiorxiv.org

Dehydration: A β-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule to create a trans-2,3-enoyl-CoA. frontiersin.orgbiorxiv.org

Reduction: Finally, an enoyl-CoA reductase (ECR) reduces the double bond, using NADPH to yield an acyl-CoA molecule that is two carbons longer than the starting substrate. frontiersin.orgbiorxiv.org

This elongated acyl-CoA can then re-enter the cycle for further extension. frontiersin.org To produce nonacosanoic acid (C29), a precursor like stearoyl-CoA (C18) would need to undergo multiple elongation cycles. The synthesis of an odd-chain fatty acid like C29 likely involves the elongation of a common even-chain precursor followed by a final alpha-oxidation step to remove one carbon, or it may start from a less common odd-chain precursor. However, in plants, saturated VLCFAs with odd numbers of carbons have been identified as products of the standard elongation pathway. mdpi.com The synthesis of VLCFAs up to C38 has been observed in plant tissues, indicating the FAE system is capable of producing very long chains. nih.govmdpi.com

Genetic Regulation of this compound Biosynthesis

The production of this compound is tightly controlled at the genetic level through the regulation of the genes encoding the key biosynthetic enzymes: the fatty acid elongases (especially KCS) and the cytochrome P450 omega-hydroxylases.

The expression of CYP4 family genes is often regulated by nuclear receptors, such as the peroxisome proliferator-activated receptor alpha (PPARα). wiley.com Fasting, high-fat diets, and certain metabolic states can induce the expression of CYP4A genes, suggesting a role in managing fatty acid overload. medsciencegroup.comnih.gov For example, in non-alcoholic fatty liver disease (NAFLD), the expression of CYP4A genes is often increased. wiley.com Furthermore, transcription factors like Nuclear Erythroid Factor 2 (Nrf2) can regulate CYP4A11 in response to fatty acid stress. medsciencegroup.com In plants, the LACERATA (LCR) gene, which encodes a CYP86A8 omega-hydroxylase, is crucial for developmental processes, and its expression is vital for the biosynthesis of cutin, a polyester (B1180765) composed of hydroxy fatty acids. pnas.org

The genetic regulation of VLCFA elongation is primarily controlled at the level of the β-ketoacyl-CoA synthase (KCS) genes. nih.gov Different KCS genes are expressed in a tissue-specific manner and are responsible for producing VLCFAs of specific lengths required for different biological functions. frontiersin.org In Arabidopsis, the transcription factor MYB30 has been shown to up-regulate acyl-CoA elongase genes in response to environmental cues. frontiersin.org In the epidermis, transcription factors like ATML1 are essential for inducing the synthesis of VLCFAs that are part of signaling molecules controlling cell identity and organ growth. plos.orgbiorxiv.org This intricate genetic control ensures that the synthesis of specific VLCFAs, the precursors to compounds like this compound, occurs in the right place, at the right time, and in the correct amount.

Subcellular Localization of Biosynthetic Machinery

The biosynthesis of this compound is a spatially organized process within the cell, with different steps localized to specific organelles.

The elongation of fatty acids to produce the C29 nonacosanoic acid backbone occurs at the endoplasmic reticulum (ER). frontiersin.orgnih.gov All four core enzymes of the fatty acid elongase (FAE) complex—KCS, KCR, HCD, and ECR—are membrane-embedded proteins of the ER. nih.govmdpi.com The synthesis is thought to occur on the cytosolic side of the ER membrane. frontiersin.org

The final omega-hydroxylation step is also predominantly localized to the ER. uniprot.org Cytochrome P450 enzymes, including the CYP4 family responsible for fatty acid hydroxylation, are typically found embedded in the ER membrane, where they have access to their lipophilic substrates and their redox partner, NADPH-cytochrome P450 reductase. researchgate.net Studies in various organisms and tissues have confirmed that fatty acid ω-hydroxylase activity is concentrated in the microsomal fraction of cell homogenates, which is primarily composed of vesicles from the ER. uniprot.orgnih.govoup.com For example, in yeast, the omega-hydroxylase is localized to the ER, and in plants, CYP86A1, a fatty acid ω-hydroxylase involved in suberin biosynthesis, is also targeted to the ER. oup.comnih.gov This co-localization of the elongation and hydroxylation machinery in the ER allows for the efficient synthesis and channeling of VLCFA intermediates.

Table 2: Subcellular Localization of Biosynthetic Steps

| Biosynthetic Step | Enzymes | Subcellular Location | Evidence |

|---|---|---|---|

| VLCFA Elongation | Fatty Acid Elongase (FAE) Complex (KCS, KCR, HCD, ECR) | Endoplasmic Reticulum (ER) frontiersin.orgnih.gov | All four core enzymes are integral membrane proteins of the ER. nih.govmdpi.com |

| Omega-Hydroxylation | Cytochrome P450 (CYP4 Family) | Endoplasmic Reticulum (ER) uniprot.orgresearchgate.net | CYP enzymes and ω-hydroxylase activity are concentrated in the microsomal fraction (ER vesicles). nih.govoup.com |

Biological Functions and Roles of Omega Hydroxynonacosanoic Acid

Structural Integration into Plant Cutin and Wax Polymers

The aerial surfaces of most land plants are covered by a cuticle, a protective layer primarily composed of an insoluble polyester (B1180765) matrix called cutin, which is embedded with and covered by soluble lipids known as cuticular waxes. academie-sciences.frfrontiersin.org This layer is crucial for preventing water loss and protecting the plant from environmental threats. academie-sciences.fr The building blocks of these structures are primarily fatty acids and their derivatives. researchgate.net

Omega-hydroxy acids are fundamental to the creation of cutin. wikipedia.org While the most abundant monomers in the cutin of many plants are C16 and C18 omega-hydroxy acids, very-long-chain fatty acids (VLCFAs, C20 and longer) are known to be essential precursors for the synthesis of cuticular waxes. academie-sciences.frnih.gov These waxes are complex mixtures that can include alkanes, alcohols, aldehydes, and esters with chain lengths often ranging from 26 to 34 carbons. academie-sciences.fr The presence of related C29 compounds, such as nonacosane, in the cuticular waxes of certain plants indicates that the biosynthetic machinery to produce 29-carbon chains exists and is utilized in forming the cuticular layer.

| Property | Value |

|---|---|

| Systematic Name | 29-hydroxynonacosanoic acid |

| Molecular Formula | C29H58O3 |

| Class | omega-hydroxy fatty acid |

| ChEBI ID | 84865 |

| PubChem CID | 14325178 |

The integrity of the plant's surface barrier is critically dependent on the polymerization of its constituent monomers. frontiersin.org Omega-hydroxy acids are bifunctional molecules; the carboxyl group at one end can form an ester bond with a hydroxyl group, and the terminal hydroxyl group can form another ester bond with a carboxyl group. wikipedia.org This bifunctionality allows them to act as fundamental units in the construction of the long polyester chains that constitute cutin. wikipedia.org

The incorporation of these monomers creates a three-dimensional, cross-linked network that gives the cuticle its essential properties as a barrier to uncontrolled water loss and solute movement. wikipedia.org Although direct evidence for this compound as a cutin monomer is not widely documented, its structure is analogous to the well-studied C16 and C18 omega-hydroxy acids that are key to cutin polymerization. wikipedia.orgrsc.org The integration of VLCFAs into cuticular structures, particularly waxes, is vital for regulating organ fusion and preventing desiccation. academie-sciences.fr

The assembly of the cutin polymer occurs through a process of interesterification, where ester bonds are formed between the hydroxyl and carboxyl groups of the monomeric fatty acids. wikipedia.org This reaction links the individual monomers into a large, complex polyester. frontiersin.org The process is catalyzed by specific enzymes and results in a durable, insoluble polymer network. wikipedia.org Fatty acid ω-hydroxylases are key enzymes in this pathway, as they introduce the terminal hydroxyl group necessary for the polymerization to occur. oup.com While the specific enzymes that would incorporate a C29 hydroxy acid into a growing polymer have not been fully characterized, the general mechanism of interesterification is the established process for the assembly of cutin from its omega-hydroxy acid precursors. wikipedia.org

Involvement in Plant Stress Responses and Defense Mechanisms

The plant cuticle is the first line of defense against a wide range of environmental stresses, both abiotic (e.g., drought, UV radiation) and biotic (e.g., pathogens). academie-sciences.frfrontiersin.org The integrity and composition of the cuticle, built from polymers like cutin and associated waxes, are therefore crucial for plant survival. academie-sciences.fr The biosynthesis of VLCFAs, the class to which this compound belongs, has been directly associated with plant defense. nih.gov These molecules are required not only for building the physical barrier of the cuticle but also for synthesizing other defense-related lipids like sphingolipids. nih.govresearchgate.net

Perturbations in the levels of VLCFAs can have significant consequences for plant development and stress response. frontiersin.org For instance, changes in VLCFA composition can affect how a plant responds to pathogen attacks. nih.gov While specific studies on the role of this compound in stress response are lacking, the general class of VLCFAs and their hydroxylated derivatives are integral to the structure and function of the protective barriers that mediate these responses. rsc.orgfrontiersin.org The production of hydroxy fatty acids in plants can be enhanced under stress conditions, and these molecules can have antimicrobial properties or up-regulate self-defense pathways. rsc.org

Potential Regulatory or Signaling Roles

Beyond their structural roles, lipids and fatty acids are increasingly recognized as important signaling molecules in plants. researchgate.netfrontiersin.org They can act as intracellular or extracellular signals to coordinate developmental processes and defense responses. researchgate.net A growing body of evidence suggests a potential signaling role for VLCFAs in governing the plant's response to both biotic and abiotic stress. frontiersin.org

VLCFAs are key components of sphingolipids, which are known to be bioactive molecules involved in signal transduction and the regulation of programmed cell death in response to pathogens. nih.govtandfonline.com It has been proposed that VLCFAs or their derivatives could function as signals, with transcription factors like MYB30 being potential downstream targets that regulate the expression of genes involved in VLCFA biosynthesis. nih.govfrontiersin.org This creates a feedback loop where stress perception can lead to the production of more VLCFAs, which can then reinforce the cuticle barrier or be incorporated into signaling lipids. frontiersin.org While a direct signaling function for free this compound has not been established, its membership in the VLCFA class places it within a group of molecules with demonstrated importance in plant signaling networks. frontiersin.orgtandfonline.com

Advanced Analytical Methodologies for Omega Hydroxynonacosanoic Acid Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for isolating and quantifying omega-hydroxynonacosanoic acid from complex biological matrices, such as plant suberin, where it is a significant monomeric component. mdpi.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation and Quantification

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of this compound. utupub.finih.gov This method provides both qualitative and quantitative data, making it invaluable for identifying and measuring the compound in samples derived from plant tissues like roots and seeds. nih.govnih.gov

Prior to GC-MS analysis, a crucial derivatization step is required to increase the volatility of the fatty acid. nih.gov The polar hydroxyl and carboxylic acid functional groups of this compound are typically converted to less polar ethers and esters, respectively. A common method is trimethylsilylation, which transforms the active hydrogens into trimethylsilyl (B98337) (TMS) ethers and esters. nih.gov Another approach involves transmethylation using reagents like boron trifluoride-methanol or methanolic HCl, which converts the carboxylic acid to a methyl ester, followed by silylation of the hydroxyl group. nih.govnih.gov For instance, a one-step procedure using pentafluoropropionic anhydride (B1165640) and pentafluoropropanol (B8783277) can derivatize both the terminal hydroxy and carboxylic acid groups of omega-hydroxy fatty acids for GC-MS analysis. nih.gov

The derivatized this compound is then introduced into the gas chromatograph, where it is separated from other components based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and fragments them in a reproducible pattern. The resulting mass spectrum serves as a chemical fingerprint, allowing for the structural elucidation and confirmation of this compound. nih.gov Quantification is typically achieved by comparing the peak area of the analyte to that of an internal standard. nih.gov

Researchers have developed various protocols for analyzing suberin monomers, including this compound. These include both non-extraction methods, where the plant tissue is directly depolymerized, and solvent-extraction methods that first delipidate the tissue. nih.gov The choice of method depends on the research goal, with non-extraction methods offering high-throughput screening capabilities. nih.gov

Table 1: GC-MS Analysis Parameters for Suberin Monomers

| Parameter | Description | Reference |

|---|---|---|

| Depolymerization | Transmethylation with boron trifluoride-methanol or methanolic HCl. | nih.govnih.gov |

| Derivatization | Trimethylsilylation to convert polar groups to TMS ethers and esters. | nih.gov |

| GC Column | Typically a capillary column suitable for separating fatty acid methyl esters. | scioninstruments.com |

| Detection | Mass spectrometer operating in electron impact (EI) mode. | rsc.org |

| Quantification | Use of internal standards like long-chain alkanes. | nih.gov |

High-Performance Liquid Chromatography (HPLC) and its Variants

High-Performance Liquid Chromatography (HPLC) offers a powerful alternative and complementary technique to GC for the analysis of fatty acids. hplc.eu A significant advantage of HPLC is that it often does not require derivatization, especially when coupled with detectors like charged aerosol detectors (CAD) or mass spectrometers. thermofisher.com However, for enhanced sensitivity with UV detection, derivatization to form UV-absorbing esters, such as phenacyl esters, is a common practice. edpsciences.orgcerealsgrains.org

Reversed-phase HPLC is the most common mode used for fatty acid separation, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. hplc.eunih.gov This allows for the separation of fatty acids based on their hydrophobicity, which is influenced by chain length and the degree of unsaturation. hplc.eu For very long-chain fatty acids like this compound, specialized columns and elution conditions may be necessary to achieve adequate resolution. nih.gov

Ultra-High-Performance Liquid Chromatography (UHPLC), a variant of HPLC that uses smaller particle-sized columns, allows for faster and more efficient separations. nih.gov Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, has also proven effective for separating complex mixtures of fatty acids. nih.gov

When coupled with high-resolution mass spectrometry (HRMS), UHPLC provides unambiguous identification and quantification of fatty acids without the need for derivatization. nih.govresearchgate.net This approach is particularly useful for analyzing complex lipid profiles in biological samples. researchgate.net

Table 2: HPLC Methods for Fatty Acid Analysis

| Method | Stationary Phase | Mobile Phase | Detection | Key Feature | Reference |

|---|---|---|---|---|---|

| Reversed-Phase HPLC | C18 | Acetonitrile/Water/Methanol (B129727) gradients | UV (with derivatization), CAD, MS | Separates based on hydrophobicity. | thermofisher.comedpsciences.orgnih.gov |

| UHPLC-HRMS | Mixed-mode (e.g., C18 with anion exchange) | pH-controlled aqueous/organic gradients | High-Resolution Mass Spectrometry | Fast analysis without derivatization. | nih.gov |

Spectroscopic Approaches for Characterization

Spectroscopic techniques are indispensable for the detailed structural characterization of this compound, providing insights into its molecular framework and functional groups. utupub.fi

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating the complete chemical structure of molecules. numberanalytics.com For this compound, both ¹H and ¹³C NMR are employed to identify the different carbon and proton environments within the molecule. acs.orgmdpi.com

In the ¹H NMR spectrum, characteristic signals would include a triplet corresponding to the protons on the carbon bearing the hydroxyl group (C-29) and a triplet for the protons on the carbon adjacent to the carboxylic acid (C-2). acs.org The numerous methylene (B1212753) groups in the long aliphatic chain would produce a large, complex signal in the middle of the spectrum. acs.org

The ¹³C NMR spectrum provides information on each carbon atom. Distinct signals would be observed for the carbonyl carbon of the carboxylic acid, the carbon attached to the hydroxyl group, and the various methylene carbons along the chain. acs.orgmdpi.com

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the atoms within the molecule. acs.org

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 3300-2500 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid group. google.com A strong, sharp peak around 1700 cm⁻¹ corresponds to the C=O stretching of the carbonyl group. google.com The O-H stretching of the terminal alcohol group would appear as a broad band around 3400-3300 cm⁻¹. The C-H stretching vibrations of the long methylene chain would be observed as sharp peaks between 2850 and 2960 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly useful for studying the long hydrocarbon chains of fatty acids. cdnsciencepub.com The "accordion mode" or longitudinal acoustical mode (LAM) vibrations in the low-frequency region of the Raman spectrum are sensitive to the length of the all-trans planar zigzag chain, allowing for chain length determination. cdnsciencepub.com Characteristic Raman bands for fatty acids also include those for CH₂ twisting and wagging, and C-C stretching. nih.govnih.gov While a challenging technique for complex biological samples due to background fluorescence, advancements like Gradient Temperature Raman Spectroscopy (GTRS) can provide detailed information on molecular rearrangements and phase transitions. spiedigitallibrary.org

Mass Spectrometry-Based Profiling and Metabolomics

Mass spectrometry (MS)-based metabolomics aims to comprehensively identify and quantify the complete set of small molecules (the metabolome) within a biological sample. au.dkmdpi.com This approach is increasingly being used to study the lipid profiles of organisms, a field known as lipidomics.

In the context of this compound, metabolomics studies, often employing LC-MS, can reveal its presence and abundance in relation to other metabolites in a biological system. nih.govfrontiersin.org This can provide insights into the metabolic pathways involving this long-chain fatty acid. High-resolution mass spectrometry is particularly powerful in this regard, as it allows for the accurate determination of the elemental composition of detected ions, aiding in their identification. researchgate.net

Metabolic profiling using MS can be either targeted, focusing on a specific group of known metabolites, or untargeted (metabolic fingerprinting), which aims to analyze all detectable metabolites to find differences between sample groups. au.dk Both approaches are valuable in understanding the biological roles and regulation of this compound.

Sample Preparation and Derivatization Strategies for Specific Analysis

The accurate analysis of this compound, a very-long-chain hydroxy fatty acid, is contingent upon meticulous sample preparation and chemical derivatization. These steps are essential because the compound is typically found as a monomer within complex biopolyesters like suberin and is not amenable to direct analysis by common chromatographic techniques due to its low volatility and high polarity. researchgate.netrsc.org The primary goal of the preparation strategy is to liberate the monomer from its polymer matrix and then modify its functional groups—the terminal carboxylic acid and the omega-hydroxyl group—to increase its volatility and thermal stability for gas chromatography (GC) analysis. rsc.org

Depolymerization and Extraction

This compound is a known constituent of the suberin polyester (B1180765) in plant roots and seeds. nih.govfrontiersin.orgnih.gov Therefore, the initial and most critical step in sample preparation is the chemical depolymerization of the source tissue to release the individual fatty acid monomers.

A widely used method is transesterification, which cleaves the ester bonds of the suberin polymer while simultaneously converting the freed carboxylic acid groups into methyl esters. rsc.orgnih.gov This is commonly achieved by refluxing the delipidated plant material in a solution of methanolic acid, such as 1% (v/v) sulfuric acid in methanol or boron trifluoride (BF₃) in methanol. rsc.org This single step serves the dual purpose of depolymerization and esterification of the carboxyl terminus.

Following depolymerization, the resulting fatty acid methyl esters (FAMEs), including the methyl ester of this compound, are extracted from the reaction mixture. This is typically accomplished through liquid-liquid extraction using a non-polar organic solvent like n-hexane or chloroform. nih.govwur.nl The organic phase, containing the lipid monomers, is then washed, dried (often under a stream of nitrogen), and concentrated before the subsequent derivatization step. wur.nl

Derivatization of the Hydroxyl Group

While the carboxyl group is esterified during depolymerization, the terminal hydroxyl group must also be derivatized to prevent analyte adsorption and thermal degradation within the GC system. researchgate.netrsc.org Silylation is the most common and effective method for this purpose, converting the polar hydroxyl group into a non-polar and thermally stable trimethylsilyl (TMS) ether. rsc.org This transformation renders the molecule sufficiently volatile for GC-MS analysis.

Several silylating agents are used in the analysis of hydroxy fatty acids. The choice of reagent can influence reaction efficiency and the stability of the resulting derivative.

Table 1: Common Silylating Agents for Hydroxy Fatty Acid Analysis

| Reagent | Abbreviation | Typical Reaction Conditions | Resulting Derivative | Reference |

|---|---|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Often used with 1% trimethylsilyl chloride (TMCS) as a catalyst; reaction at room temperature or with gentle heating (e.g., 50°C for 15 min). | Trimethylsilyl (TMS) ether | rsc.org |

| N,O-Bis(trimethylsilyl)acetamide | BSA | Used in mixtures with other silylating agents like TMCS and trimethylsilylimidazole (TMSI). | Trimethylsilyl (TMS) ether | rsc.org |

The derivatized sample, now containing the trimethylsilyl ether of methyl omega-hydroxynonacosanoate, is ready for instrumental analysis, which is almost exclusively performed using GC coupled with mass spectrometry (GC-MS). The mass spectrometer provides definitive identification based on the specific mass-to-charge ratio and fragmentation pattern of the derivatized molecule. frontiersin.org

Table 2: Summarized Workflow for the Analysis of this compound

| Step | Procedure | Purpose | Key Reagents/Solvents |

|---|---|---|---|

| 1. Depolymerization & Esterification | Transesterification of the source material (e.g., plant root tissue). | To break down the suberin polymer and convert the carboxyl group to a methyl ester. | Methanolic H₂SO₄ or BF₃/Methanol |

| 2. Extraction | Liquid-liquid extraction of the reaction mixture. | To isolate the lipid monomers from the aqueous and solid phases. | n-Hexane, Chloroform |

| 3. Drying & Concentration | Evaporation of the extraction solvent. | To remove the solvent and concentrate the analyte for derivatization. | Nitrogen gas stream |

| 4. Derivatization | Silylation of the hydroxyl group. | To increase volatility and thermal stability for GC analysis. | BSTFA, MSTFA, or BSA |

Synthetic Chemistry and Biocatalytic Production of Omega Hydroxynonacosanoic Acid and Its Analogues

Chemical Synthesis Routes for omega-Hydroxynonacosanoic Acid

The chemical synthesis of this compound (29-hydroxy-nonacosanoic acid) and other VLC-HFAs typically involves multi-step processes that build the long carbon chain through coupling reactions, followed by functional group manipulations to introduce the hydroxyl and carboxyl moieties at the desired positions. While direct terminal functionalization of a pre-existing C29 chain is difficult to achieve with high selectivity, several synthetic strategies can be employed. google.com

One general approach involves the coupling of two smaller, functionalized building blocks. For instance, a long-chain α,ω-dihalogenated alkane can be reacted with a shorter chain α-hydroxy-ω-haloalkane or a protected dicarboxylic acid monoester. uantwerpen.be Another strategy is the use of Grignard reagents or organocuprates to form C-C bonds. A patent for preparing ω-hydroxy acids describes a process involving the coupling of a fatty acyl group via enamine chemistry, followed by ring expansion and selective reduction of a ketoacid, although the detailed example is for a shorter chain acid. google.com

A convergent synthesis approach is often preferred for very long-chain compounds to maximize yields. This can be exemplified by the synthesis of ω-hydroxy polyunsaturated fatty acids, where two key steps are copper-mediated C-C bond formation to create a poly-yne backbone, followed by partial hydrogenation. nih.gov For saturated chains like nonacosanoic acid, a similar coupling strategy can be envisioned using protected bifunctional precursors.

A plausible synthetic route for this compound could start from commercially available long-chain fatty acids or their derivatives. For example, a long-chain α,ω-dicarboxylic acid monoester can be reduced to the corresponding ω-hydroxy fatty acid. sciepublish.com Alternatively, a very long-chain fatty acid can be synthesized first, and then the terminal methyl group is functionalized. However, the selective oxidation of the terminal methyl group of a long-chain fatty acid in the presence of other methylene (B1212753) groups is a significant chemical challenge. researchgate.net

A more practical approach might involve the use of a building block strategy. For instance, a shorter ω-hydroxy fatty acid ester could be protected and then coupled with another long-chain fragment. The synthesis of deuterium-labeled very long-chain polyunsaturated fatty acids has been achieved by coupling chemically modified C22 and C20 fatty acids with carbanions derived from arylalkyl sulfones, followed by desulfonylation. researchgate.net A similar strategy could be adapted for saturated very long-chain hydroxy fatty acids.

Enzymatic Synthesis and Biotransformation Approaches

Biocatalytic methods offer a promising alternative to chemical synthesis, often providing high regioselectivity and milder reaction conditions. The enzymatic synthesis of this compound primarily relies on the use of specific enzymes, particularly cytochrome P450 monooxygenases (CYPs), that can catalyze the terminal hydroxylation of long-chain fatty acids. nih.gov

Directed Evolution and Enzyme Engineering for Enhanced Production

Wild-type enzymes often exhibit limitations such as low activity, narrow substrate specificity, or poor stability under industrial conditions. Directed evolution and protein engineering techniques are employed to overcome these limitations and develop robust biocatalysts for the production of ω-hydroxy fatty acids. mdpi.com

Cytochrome P450 enzymes, especially from the CYP153A and CYP4 families, are prime targets for engineering due to their natural ability to hydroxylate the terminal carbon of fatty acids. rsc.orgrsc.org For example, CYP153A from Marinobacter aquaeolei has been identified as a fatty acid ω-hydroxylase with a broad substrate range. Through site-directed mutagenesis, a mutant (G307A) was created that showed significantly increased activity towards various fatty acids compared to the wild-type enzyme. rsc.org

Another well-studied enzyme, P450 BM3 from Bacillus megaterium, naturally hydroxylates fatty acids at sub-terminal positions. However, through extensive engineering, its regioselectivity has been shifted towards the terminal position for various substrates, including alkanes. mdpi.com Similar engineering efforts could be applied to adapt its activity for very long-chain fatty acids like nonacosanoic acid.

Recent research has focused on resurrecting ancestral CYP4 enzymes, which have shown significantly higher thermostability compared to their modern counterparts. These ancestral enzymes were active on C12-C20 fatty acids, and further engineering could adapt them for longer chains and improve their ω-regioselectivity. rsc.org

The table below summarizes examples of engineered cytochrome P450 enzymes and their activity on various fatty acid substrates.

| Enzyme System | Wild-Type/Mutant | Substrate(s) | Major Product(s) | Key Findings |

| CYP153A from Marinobacter aquaeolei | G307A mutant | C12-C18 fatty acids | ω-hydroxy fatty acids | 2- to 20-fold higher activity than wild-type. rsc.org |

| P450 BM3 from Bacillus megaterium | Engineered mutants | Medium-chain fatty acids | In-chain hydroxy fatty acids | Regioselectivity shifted to in-chain positions (ω-4 to ω-9). mdpi.com |

| Ancestral CYP4ABTXZ | Resurrected ancestral enzymes | C12-C20 fatty acids | ω- and sub-terminal hydroxy fatty acids | Increased thermostability compared to extant enzymes. rsc.org |

| CYP153A33 from Marinobacter aquaeolei | P136A mutant | 1-Dodecanol | α,ω-dodecanediol | Increased hydroxylation to over-oxidation ratio. frontiersin.org |

Whole-Cell Biocatalysis for Omega-Hydroxylated Fatty Acids

Whole-cell biocatalysis utilizes entire microbial cells (e.g., bacteria or yeast) that have been engineered to express the desired enzymatic pathways. This approach avoids the need for costly enzyme purification and ensures the presence of necessary cofactors, which are regenerated by the host cell's metabolism. nih.gov

Engineered strains of Escherichia coli and the yeast Yarrowia lipolytica are commonly used as host organisms. acs.orggoogle.com For the production of ω-hydroxy fatty acids, these hosts are typically engineered to:

Express a suitable cytochrome P450 monooxygenase and its reductase partner. acs.org

Enhance the uptake of the fatty acid substrate. google.com

Block competing metabolic pathways, such as β-oxidation, which degrades fatty acids. nih.gov

For example, Saccharomyces cerevisiae has been engineered to produce long-chain ω-hydroxy fatty acids by disrupting genes involved in fatty acid degradation and introducing a CYP52M1 monooxygenase from Starmerella bombicola. This engineered strain was able to produce C16 and C18 ω-hydroxy fatty acids. acs.org Fed-batch fermentation of such an engineered yeast strain yielded up to 347 mg/L of ω-HFAs. acs.org

Similarly, E. coli has been engineered for the production of ω-hydroxy fatty acids from renewable resources like glucose. By co-expressing an acyl-CoA thioesterase and a fatty acid hydroxylase (CYP102A1), researchers have achieved the synthesis of various hydroxy fatty acids. researchgate.net One study reported the production of 9-hydroxynonanoic acid and 1,9-nonanedioic acid from olive oil using a recombinant E. coli whole-cell biocatalyst. nih.gov

While most studies have focused on medium to long-chain fatty acids (up to C18), the principles of whole-cell biocatalysis can be extended to very long-chain substrates like nonacosanoic acid. However, challenges such as the low solubility of the substrate and potential toxicity to the host cells need to be addressed. The table below presents findings from various whole-cell biocatalysis systems.

| Host Organism | Expressed Enzyme(s) | Substrate(s) | Product(s) | Titer/Yield |

| Saccharomyces cerevisiae | CYP52M1, AtCPR1 | Endogenous C16, C18 FFAs | ω- and (ω-1)-hydroxy fatty acids | 347 ± 9.2 mg/L acs.org |

| Yarrowia lipolytica | Engineered ω-oxidation pathway | Fatty acids | ω-hydroxy fatty acids, dicarboxylic acids | Increased formation of ω-hydroxy fatty acids. google.com |

| Escherichia coli | OhyA, ChnDE, etc. | Oleic acid | 9-hydroxynonanoic acid, azelaic acid | 4.3 mM from 3 g/L olive oil. nih.gov |

| Starmerella bombicola | Blocked β- and ω-oxidation | Fatty acids | (ω-1)-hydroxy fatty acids | 17.39 g/L nih.gov |

| Saccharomyces cerevisiae | CYP52A17SS | Coconut milk wastewater | 1,12-Dodecanedioic acid | - |

Preparation of Labeled this compound for Tracing Studies

Isotopically labeled compounds are invaluable tools for metabolic tracing studies, allowing researchers to follow the fate of molecules in biological systems. The preparation of labeled this compound can be achieved through both chemical and biological methods.

Chemical Synthesis of Labeled Fatty Acids:

Deuterium (B1214612) (²H) and Carbon-13 (¹³C) are the most common stable isotopes used for labeling fatty acids. Chemical synthesis offers precise control over the position and extent of labeling.

Deuterium Labeling: Deuterated fatty acids can be synthesized using deuterated starting materials or through H/D exchange reactions. For instance, deuterium-labeled stearic acid (d7-C18:0) has been synthesized for use in metabolic studies. nih.gov A general method for synthesizing deuterium-labeled very long-chain polyunsaturated fatty acids involves coupling a deuterated fragment with another fatty acid derivative. researchgate.net A similar approach could be used to introduce a deuterium label into the backbone of this compound.

Carbon-13 Labeling: The synthesis of ¹³C-labeled fatty acids often involves starting with a ¹³C-labeled precursor, such as ¹³C-glucose or [U-¹³C]glutamine, in biological systems, or using ¹³C-labeled chemical building blocks in a multi-step chemical synthesis. plos.orgoup.com

Biosynthesis of Labeled Fatty Acids:

Labeled fatty acids can also be produced biosynthetically by providing isotopically labeled precursors to microorganisms or cell cultures. For example, feeding engineered yeast or bacteria with ¹³C-glucose or D₂O (heavy water) can lead to the incorporation of ¹³C or deuterium into the fatty acids they produce. plos.orgacs.org This method can be used to produce a variety of labeled fatty acids, including very long-chain ones, although it may result in a mixture of isotopologues. researchgate.net The specific labeling pattern can provide insights into the metabolic pathways used for the synthesis and elongation of the fatty acid chain. researchgate.netnih.gov

The table below summarizes methods for preparing labeled fatty acids.

| Labeling Method | Isotope | Precursor/Reagent | Application | Key Aspect |

| Chemical Synthesis | ²H (Deuterium) | Deuterated alkyl halides | Metabolic tracing | Precise control over label position. researchgate.netnih.gov |

| Biosynthesis | ¹³C (Carbon-13) | ¹³C-Glucose, ¹³C-Glutamine | Flux analysis | Traces carbon backbone synthesis and elongation. plos.orgoup.com |

| Biosynthesis | ²H (Deuterium) | D₂O (Heavy water) | In vivo fat synthesis | Deuterons are incorporated primarily via NADPH. acs.org |

Derivatives and Structural Analogues of Omega Hydroxynonacosanoic Acid in Research

Synthesis and Characterization of Novel Derivatives for Functional Probing

The low natural abundance of specific very-long-chain omega-hydroxy fatty acids like omega-hydroxynonacosanoic acid makes their isolation in sufficient quantities for detailed study a significant challenge. nih.govresearchgate.net To overcome this, researchers have developed methods for the chemical synthesis of these molecules and their derivatives, particularly (O-acyl)-ω-hydroxy fatty acids (OAHFAs). nih.gov The availability of synthetic OAHFAs provides crucial material for investigating their unique biophysical and biochemical properties. nih.govresearchgate.net

The synthesis of OAHFA derivatives, such as those resembling the ultra-long-chain OAHFAs found in human meibum, often involves a multi-step process. nih.govacs.org A common strategy is the esterification of the terminal hydroxyl group of the omega-hydroxy fatty acid with another fatty acid. acs.org For instance, a Fischer esterification, using a mild acid catalyst like sodium hydrogen sulfate (B86663) to avoid unwanted side reactions like the isomerization of double bonds, can be employed. acs.org Synthetic strategies are designed to be adaptable, allowing for the creation of a library of OAHFA analogues with varying acyl chain lengths and degrees of unsaturation to systematically probe function. researchgate.netacs.org

Once synthesized, these novel derivatives undergo rigorous characterization to confirm their molecular structure. A combination of advanced analytical techniques is employed for this purpose.

Key Characterization Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR techniques are essential for the detailed structural elucidation of the synthesized molecules. nih.govacs.orgscielo.org.mx These methods allow scientists to map the connectivity of atoms within the molecule, confirming the position of the ester linkage and the structure of the fatty acid chains. nih.govscielo.org.mx The resulting spectral data provide a valuable reference for future studies. acs.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition of the derivatives. nih.gov Tandem mass spectrometry (MS/MS) techniques, including multidimensional ion activation methods, are particularly powerful for identifying the exact location of double bonds and the regiochemistry of the ester linkage within complex OAHFA isomers. nih.gov

Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) are used to separate and purify the synthesized derivatives and to analyze complex mixtures of these lipids. researchgate.net

By creating derivatives, such as radiolabeled analogues, researchers can trace the metabolic fate and distribution of these lipids in biological systems, providing a powerful tool for functional probing.

Table 1: Synthesis and Characterization of Omega-Hydroxy Fatty Acid Derivatives

| Derivative Type | Synthetic Strategy Example | Key Characterization Methods | Purpose of Derivatization (Functional Probing) |

|---|---|---|---|

| (O-acyl)-ω-hydroxy fatty acids (OAHFAs) | Fischer esterification of an ω-hydroxy fatty acid with a second fatty acid using a mild acid catalyst. acs.org | NMR (1D & 2D), High-Resolution Mass Spectrometry (HRMS), Tandem MS (MS/MS). nih.govnih.govacs.org | To study biophysical properties, role in biological barriers (e.g., tear film), and enzyme interactions. nih.govacs.org |

| Radiolabeled Analogues | Incorporation of a radioactive isotope (e.g., ¹⁴C) during synthesis. nih.gov | Scintillation counting, Autoradiography, MS. | To trace metabolic pathways, cellular uptake, and tissue distribution. |

| Clickable Analogues | Introduction of a "clickable" functional group (e.g., an alkyne) for bioorthogonal chemistry. nih.gov | Fluorescence microscopy, Proteomics via affinity purification and MS. | To identify binding partners and proteins that are acylated by the fatty acid. nih.govchemrxiv.org |

Structure-Function Relationship Studies of Modified Omega-Hydroxy Fatty acids

Modifying the structure of omega-hydroxy fatty acids and their derivatives is a key strategy for understanding how their chemical architecture dictates their biological function. By systematically altering features like chain length and the presence of double bonds, scientists can dissect the roles these lipids play in various biological contexts, from cellular signaling to the formation of macroscopic structures like the tear film. acs.orgacs.org

Research has shown that even subtle structural changes can have significant functional consequences. For example, in the context of OAHFAs found in the tear film lipid layer, both the length of the parent omega-hydroxy fatty acid and the length and saturation of the ester-linked acyl chain are critical. acs.orgacs.org

Key Findings from Structure-Function Studies:

Impact of Chain Length: The length of the very-long-chain hydroxy fatty acid backbone is crucial for the function of OAHFAs. Studies on synthetic analogues have shown that increasing the HFA chain length can improve the ability of these lipids to form stable, evaporation-resistant monolayers at an air-water interface. acs.org Conversely, a decrease in the HFA chain length can have a disordering effect on the lipid layer. acs.org In enzymatic reactions, the chain length of the fatty acid substrate can determine the rate and positional specificity of hydroxylation. nih.gov

Impact of Unsaturation: The presence and position of double bonds in the fatty acid chains significantly influence the physical properties and, consequently, the function of these molecules. The introduction of a cis-double bond creates a kink in the aliphatic chain, which disrupts packing and lowers the melting point of the lipid. acs.org This change in fluidity is critical for the function of biological membranes and lipid layers.

Impact of Functional Groups: The nature of the polar head group also affects function. Studies comparing omega-hydroxy fatty acids, fatty amides, and fatty alcohols have demonstrated that the terminal functional group influences the substrate specificity of hydroxylating enzymes. nih.gov For instance, enzymes from Bacillus megaterium hydroxylate fatty acids more actively than the corresponding amides or alcohols. nih.gov

These structure-function studies are vital, as alterations in the composition of very-long-chain fatty acids and their derivatives are linked to various physiological and pathological states. For example, a decrease in the levels of OAHFA species has been correlated with the severity of dry eye disease, highlighting their importance in maintaining a healthy tear film. acs.orgmdpi.com Furthermore, saturated VLCFAs have been implicated in modulating the inflammatory responses of immune cells like macrophages. nih.gov

Table 2: Structure-Function Relationships of Modified Omega-Hydroxy Fatty Acids

| Structural Modification | Observed Effect | Functional Implication | Reference |

|---|---|---|---|

| Increased ω-hydroxy fatty acid chain length | Improved evaporation resistance of lipid monolayer | Enhanced stability of biological barriers like the tear film lipid layer. | acs.org |

| Introduction of a cis-double bond in the acyl chain | Decrease in melting point | Increased fluidity of lipid layers and membranes. | acs.org |

| Decrease in ω-hydroxy fatty acid chain length | Disordering effect on lipid organization | Potential disruption of lipid barrier function. | acs.org |

| Varying terminal functional group (acid vs. amide vs. alcohol) | Altered substrate specificity for hydroxylating enzymes | Influences the metabolic processing and generation of bioactive lipids. | nih.gov |

| Presence of saturated very-long-chain acyl groups | Can enhance pro-inflammatory signaling in macrophages | Role in modulating immune responses and inflammation. | nih.gov |

Future Directions and Emerging Research Avenues for Omega Hydroxynonacosanoic Acid

Elucidation of Unidentified Enzymes and Regulatory Networks in Biosynthesis

The biosynthesis of omega-hydroxynonacosanoic acid is a multi-step process involving several enzymes. While some key enzymes have been identified, the complete pathway and its regulation remain partially understood. nih.govresearchgate.net Future research will likely focus on identifying the remaining unknown enzymes and unraveling the complex regulatory networks that control the production of this important suberin monomer.

The biosynthesis of suberin monomers, including this compound, begins with the synthesis of C16 and C18 fatty acids in plastids. mdpi.com These are then elongated in the endoplasmic reticulum to form very-long-chain fatty acids (VLCFAs). mdpi.com Key enzyme classes involved in this process include β-ketoacyl-CoA synthases (KCS), which determine the chain length, and cytochrome P450 monooxygenases (CYP450), which are responsible for the terminal hydroxylation that forms omega-hydroxy acids. nih.govfrontiersin.org While specific KCS and CYP450 enzymes have been linked to suberin biosynthesis in model organisms like Arabidopsis thaliana and potato, it is likely that other, as-yet-unidentified enzymes are also involved, particularly for the production of very long chains like nonacosanoic acid. nih.govfrontiersin.org

Transcriptomic analyses of suberin-producing tissues, such as the periderm of poplar and potato tubers, have identified hundreds of candidate genes potentially involved in suberin biosynthesis and its regulation. oup.comnih.govnih.gov These studies provide a valuable resource for future functional characterization to pinpoint the specific enzymes responsible for each step of this compound formation. For instance, studies in poplar have highlighted a putative lipase/acyltransferase from the GDSL-motif family as a candidate for a suberin polyester (B1180765) synthase. oup.comnih.gov Further investigation is needed to confirm the precise roles of these candidate genes.

The regulation of suberin biosynthesis is complex, involving a network of transcription factors. nih.gov Members of the MYB transcription factor family, such as MYB9, MYB41, MYB93, and MYB107, have been identified as positive regulators of suberin deposition. mdpi.comoup.com Conversely, MYB70 has been proposed as a negative regulator. mdpi.com Understanding how these transcription factors are themselves regulated and how they interact to control the expression of biosynthetic genes is a critical area for future research. This knowledge will be essential for any attempts to metabolically engineer plants for enhanced suberin production.

Table 1: Key Enzyme Families and Transcription Factors in Suberin Biosynthesis

| Component | Function | Examples | References |

| β-ketoacyl-CoA synthases (KCS) | Fatty acid elongation, determining chain length | AtKCS2, AtKCS20, StKCS6 | nih.govfrontiersin.org |

| Cytochrome P450 monooxygenases (CYP450) | ω-hydroxylation of fatty acids | AtCYP86A1, AtCYP86B1, StCYP86A33 | nih.govfrontiersin.org |

| Fatty acyl-CoA reductases (FAR) | Production of primary fatty alcohols | AtFAR1, AtFAR4, AtFAR5 | nih.gov |

| Glycerol-3-phosphate acyltransferases (GPAT) | Synthesis of monoacylglycerol esters | AtGPAT5 | nih.gov |

| Feruloyl transferases (ASFT/FHT) | Transfer of ferulic acid to aliphatic monomers | AtASFT, StFHT | nih.govoup.com |

| MYB Transcription Factors | Regulation of suberin gene expression | MYB9, MYB41, MYB93, MYB107 (positive); MYB70 (negative) | mdpi.comoup.com |

Advanced Omics Approaches in this compound Research

The application of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, is set to revolutionize our understanding of this compound. frontiersin.orgmdpi.com These approaches provide a global view of the molecular processes underlying its biosynthesis and function, moving beyond the study of individual genes and proteins. nih.gov

Transcriptomic analysis has already proven valuable in identifying genes that are upregulated during suberin deposition in various plant tissues. oup.comnih.gov For example, RNA-Seq of poplar bark and wound-healing potato tubers has generated large datasets of candidate genes involved in both the aliphatic and phenolic pathways of suberin biosynthesis. oup.comnih.govnih.gov Future studies will likely involve more targeted transcriptomic approaches, such as single-cell RNA sequencing, to analyze gene expression in specific suberin-producing cell types, providing a higher resolution view of the biosynthetic process. nih.gov

Proteomics, the large-scale study of proteins, can identify the enzymes and regulatory proteins present in suberized tissues. oup.com Comparing the proteomes of wild-type plants with those of mutants deficient in suberin production can help to identify key proteins involved in the biosynthesis of this compound. nih.gov For example, proteomic analysis of russet versus green fruit skins in sand pear identified proteins involved in suberin biosynthesis that were upregulated in the russet skin. oup.com

Metabolomics allows for the comprehensive analysis of all metabolites, including fatty acids and their derivatives, within a biological sample. mdpi.comoup.com This can provide a detailed picture of the metabolic fluxes through the suberin biosynthetic pathway. By combining metabolomic data with transcriptomic and proteomic data, researchers can build more complete models of how this compound is synthesized and regulated. nih.gov For instance, a multi-tissue metabolic model of the cork oak (Quercus suber) has been developed to analyze the pathways associated with suberin monomer synthesis. plos.orgbiorxiv.org

Integrated omics approaches, which combine data from multiple omics platforms, will be particularly powerful. oup.comfrontiersin.org By integrating transcriptomic, proteomic, and metabolomic data, researchers can create detailed regulatory and metabolic network models. harvard.edufrontiersin.orgplos.org These models can then be used to predict the effects of genetic or environmental perturbations on this compound production and to identify key control points in the pathway.

Investigation of its Role in Inter-Organismal Interactions

Suberin, and by extension its component this compound, plays a crucial role in mediating interactions between plants and other organisms, including microbes and pathogens. frontiersin.orgnih.gov The hydrophobic nature of the suberin layer provides a physical barrier that can prevent pathogen invasion and water loss. frontiersin.orgoup.com

Research has shown that the suberin composition can influence a plant's resistance to certain pathogens. nih.gov For example, the aliphatic components of suberin in potato periderm have been linked to resistance against fungal pathogens. nih.gov Future research will likely focus on dissecting the specific roles of individual suberin monomers, such as this compound, in these defensive interactions. It is possible that this specific fatty acid, or derivatives of it, may have direct antimicrobial properties or may act as signaling molecules that trigger plant defense responses.

The interaction between root suberin and the soil microbiome is another emerging area of research. frontiersin.org The composition of root exudates, which can be influenced by the suberin layer, can shape the microbial communities in the rhizosphere. frontiersin.org In turn, certain soil microbes may be capable of degrading suberin, potentially impacting nutrient cycling and plant health. nih.gov Metaproteomic studies have begun to identify bacteria and enzymes involved in suberin degradation. nih.gov Understanding these complex interactions could lead to strategies for manipulating the microbiome to enhance plant growth and stress tolerance.

Furthermore, the deposition of suberin is known to be induced by various biotic and abiotic stresses, including pathogen attack, wounding, and drought. nih.govnih.gov Investigating how the biosynthesis of this compound is regulated under these stress conditions will provide insights into the adaptive responses of plants.

Development of Sustainable Production Methods

There is growing interest in the biotechnological production of specialty fatty acids, including long-chain hydroxy fatty acids like this compound, for use in biopolymers, lubricants, and other industrial applications. nih.govresearchgate.netnih.gov Developing sustainable methods for producing this compound is a key area of future research.

One promising approach is the metabolic engineering of plants or microorganisms to overproduce this compound. nih.gov This would involve introducing and/or overexpressing the key biosynthetic genes identified through the research described in the previous sections. While the production of some unusual fatty acids has been achieved in transgenic plants and microbes, yields are often lower than in their natural sources. nih.gov Overcoming these challenges will require a deeper understanding of the entire biosynthetic pathway and its regulation.

Microbial fermentation offers a potentially more controlled and scalable method for producing this compound. researchgate.netnih.gov Oleaginous yeasts, which naturally produce high levels of lipids, are attractive chassis organisms for this purpose. nih.govfrontiersin.org By introducing the necessary genes for VLCFA elongation and terminal hydroxylation, it may be possible to engineer these yeasts to produce significant quantities of this compound from renewable feedstocks like sugars. nih.govnih.govcapes.gov.br The production of other valuable fatty acids, such as omega-3 fatty acids, has already been successfully demonstrated in engineered yeasts. nih.govosu.educorbion.com

Cell-free enzymatic systems represent another innovative approach. gfi.org In this strategy, the purified enzymes of the biosynthetic pathway are used to convert a starting substrate into the desired product in a reactor. This method offers a high degree of control and can potentially achieve high conversion rates. However, it requires a thorough knowledge of all the necessary enzymes and their optimal reaction conditions.

The development of these sustainable production methods will not only provide a renewable source of this compound for industrial applications but will also contribute to a more circular bioeconomy.

Q & A

Q. What statistical approaches are suitable for analyzing clustered data in studies investigating this compound’s role in microbial biofilm formation?

- Methodological Answer : Apply mixed-effects models to account for nested data (e.g., multiple biofilm replicates per culture plate). Use ANOVA with post-hoc Tukey tests for cross-group comparisons. For non-normal distributions, implement generalized estimating equations (GEEs) or bootstrapping. Report intraclass correlation coefficients (ICCs) to quantify cluster effects .

Q. How can researchers optimize experimental designs to study the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Design a factorial experiment testing pH (4–9) and temperature (4°C–50°C) ranges. Use accelerated stability testing (Arrhenius equation) to predict degradation kinetics. Monitor oxidation via thiobarbituric acid-reactive substances (TBARS) assay. For data analysis, apply response surface methodology (RSM) to model stability thresholds .

Q. What strategies mitigate biases when integrating historical data on this compound into new mechanistic studies?

- Methodological Answer : Perform sensitivity analyses to assess the impact of outdated measurement techniques (e.g., thin-layer chromatography vs. modern MS). Use inverse probability weighting to adjust for missing data. Validate historical findings with contemporary orthogonal methods (e.g., NMR vs. MS fragmentation patterns) .

Q. How should researchers formulate hypotheses to investigate the compound’s interaction with lipid-binding proteins?

- Methodological Answer : Apply the PICO framework:

- Population : Lipid-binding proteins (e.g., fatty acid-binding proteins).

- Intervention : this compound exposure.

- Comparison : Non-hydroxylated fatty acids.

- Outcome : Binding affinity (measured via surface plasmon resonance or isothermal titration calorimetry).

Ensure hypotheses align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.